

Ramiprilat-d5: A Comprehensive Technical Guide to its Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) for **Ramiprilat-d5**, a deuterated analog of Ramiprilat. Ramiprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, widely used in the treatment of hypertension and heart failure. **Ramiprilat-d5** serves as a critical internal standard in bioanalytical studies, particularly in pharmacokinetic and metabolic research, enabling precise quantification of Ramiprilat in complex biological matrices. This guide is designed to assist researchers, scientists, and drug development professionals in understanding the key quality attributes and analytical methodologies associated with this essential reference standard.

Physicochemical Properties and Specifications

The fundamental characteristics of **Ramiprilat-d5** are summarized in the table below. These specifications are crucial for ensuring the identity, purity, and stability of the reference material.



Parameter	Specification	
Chemical Name	(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid	
Synonyms	Ramipril Diacid-d5; HOE 498 Diacid-d5	
CAS Number	1356837-92-7	
Molecular Formula	C21H23D5N2O5	
Molecular Weight	393.49 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in Methanol, DMSO	
Storage	2-8°C, protected from light and moisture	

Analytical Data and Quality Control

The quality of **Ramiprilat-d5** is ascertained through a series of rigorous analytical tests. The following tables present typical quantitative data found on a Certificate of Analysis.

Identity Confirmation

Test	Method	Result
¹ H-NMR Spectroscopy	Nuclear Magnetic Resonance	Conforms to structure
Mass Spectrometry	Electrospray Ionization (ESI- MS)	Conforms to structure

Purity and Assay



Test	Method	Specification	Result
Chromatographic Purity	HPLC-UV	≥ 98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 98% Deuterium Incorporation	Conforms
Residual Solvents	GC-HS	As per USP <467>	Complies
Heavy Metals	ICP-MS	≤ 10 ppm	Complies
Loss on Drying	TGA	≤ 1.0%	0.3%
Assay (as is)	qNMR or Mass Balance	98.0% - 102.0%	99.8%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below to ensure transparency and reproducibility.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent
- Column: C18, 4.6 x 150 mm, 5 μm
- Mobile Phase:
 - A: 0.1% Formic Acid in Water
 - B: 0.1% Formic Acid in Acetonitrile
- Gradient:



Time (min)	%A	%В
0	95	5
20	5	95
25	5	95
26	95	5

|30 | 95 | 5 |

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

· Detection: UV at 215 nm

• Injection Volume: 10 μL

• Sample Preparation: 1 mg/mL in Methanol

Mass Spectrometry (MS) for Identity and Isotopic Purity

Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent

• Ionization Mode: Electrospray Ionization (ESI), Positive

Mass Range: 100 - 1000 m/z

• Capillary Voltage: 3500 V

• Fragmentor Voltage: 175 V

Gas Temperature: 325°C

Gas Flow: 8 L/min

· Nebulizer: 35 psig



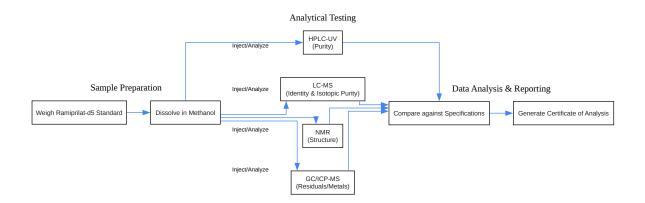
• Data Analysis: The observed mass of the [M+H]⁺ ion is compared to the theoretical mass. Isotopic distribution is analyzed to confirm the incorporation of five deuterium atoms.

¹H-NMR Spectroscopy for Structural Confirmation

- Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent
- Solvent: Methanol-d4
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Data Interpretation: The ¹H-NMR spectrum is expected to be consistent with the structure of Ramiprilat, with the notable absence of signals corresponding to the five protons on the phenyl ring, confirming deuteration. The chemical shifts of the remaining protons are compared with those of a non-deuterated Ramiprilat standard.

Visualizations

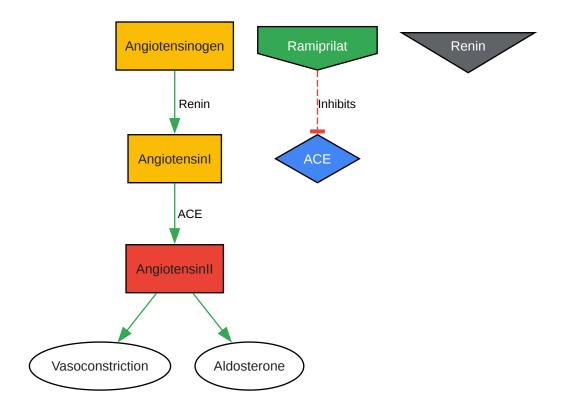
The following diagrams illustrate key aspects of the analysis and application of Ramiprilat-d5.





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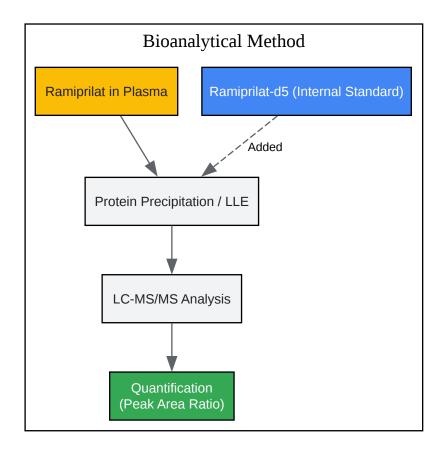
Analytical Workflow for Ramiprilat-d5 Certificate of Analysis.



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Mechanism of Action of Ramiprilat in the Renin-Angiotensin System.





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Use of **Ramiprilat-d5** as an Internal Standard in Bioanalysis.

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